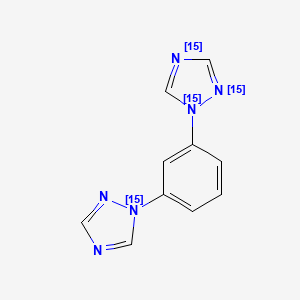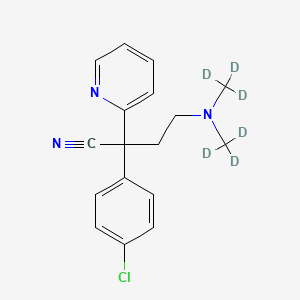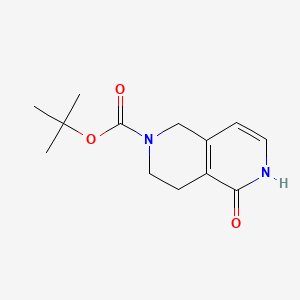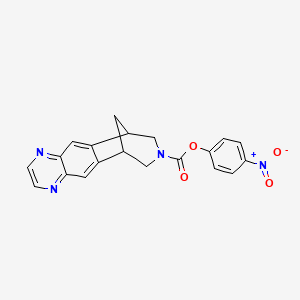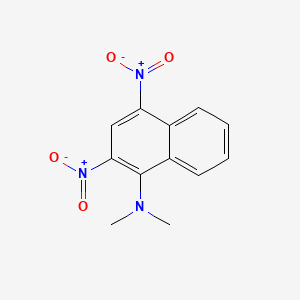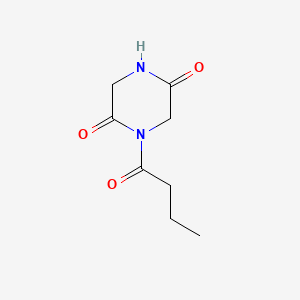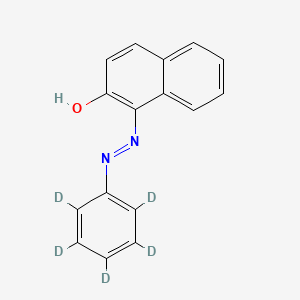
Sudan I-d5
Vue d'ensemble
Description
Sudan I-d5 is a deuterated version of Sudan I . Sudan I is a diazo-conjugate red dye that can be used as an additive to products such as oils, solvents, or polishes . It inhibits the growth of bacterial strains Clostridium perfringens and L. rhamnosus .
Synthesis Analysis
Sudan I-d5 may be used as an internal standard for the determination of azo dyes in feed by ultra-high-performance liquid chromatography-tandem mass spectrometry . A method has been developed for the simultaneous determination of 11 azo dyes including 7 Sudan dyes . The method uses simple extraction with a strong organic solvent, stable isotope analogues as internal standards, and does not require any lengthy clean-up steps .Molecular Structure Analysis
The molecular formula of Sudan I-d5 is C16H7D5N2O . The molecular weight is 253.31 .Applications De Recherche Scientifique
Detection of Azo Dyes in Spices
- Methods of Application: The method involves the use of an ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro MS/MS System. The process includes simple extraction with a strong organic solvent, using stable isotope analogues as internal standards, without any lengthy clean-up steps .
- Results: The method demonstrated excellent sensitivity from the analysis of matrix-matched standard at the lowest concentration (0.125 mg/kg), indicating that the method is capable of detection in extracts at much lower concentrations .
Determination of Azo Dyes in Feed
- Application Summary: Sudan I-d5 is used as an internal standard for the determination of azo dyes in animal feed .
- Methods of Application: The method involves the use of ultra-high performance liquid chromatography-tandem mass spectrometry .
- Results: The method allows for the sensitive detection and reliable quantitation of azo dyes in animal feed .
Analysis of Azo Dyes in Cleaning Products
- Methods of Application: The method involves the use of an ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro MS/MS System. The process includes simple extraction with a strong organic solvent, using stable isotope analogues as internal standards, without any lengthy clean-up steps .
- Results: The method demonstrated excellent sensitivity from the analysis of matrix-matched standard at the lowest concentration (0.125 mg/kg), indicating that the method is capable of detection in extracts at much lower concentrations .
Analysis of Azo Dyes in Cosmetics
- Methods of Application: The method involves the use of an ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro MS/MS System. The process includes simple extraction with a strong organic solvent, using stable isotope analogues as internal standards, without any lengthy clean-up steps .
- Results: The method demonstrated excellent sensitivity from the analysis of matrix-matched standard at the lowest concentration (0.125 mg/kg), indicating that the method is capable of detection in extracts at much lower concentrations .
Analysis of Azo Dyes in Personal Care Products
- Methods of Application: The method involves the use of an ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro MS/MS System. The process includes simple extraction with a strong organic solvent, using stable isotope analogues as internal standards, without any lengthy clean-up steps .
- Results: The method demonstrated excellent sensitivity from the analysis of matrix-matched standard at the lowest concentration (0.125 mg/kg), indicating that the method is capable of detection in extracts at much lower concentrations .
Analysis of Azo Dyes in Cleaning Products
- Methods of Application: The method involves the use of an ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro MS/MS System. The process includes simple extraction with a strong organic solvent, using stable isotope analogues as internal standards, without any lengthy clean-up steps .
- Results: The method demonstrated excellent sensitivity from the analysis of matrix-matched standard at the lowest concentration (0.125 mg/kg), indicating that the method is capable of detection in extracts at much lower concentrations .
Analysis of Azo Dyes in Cosmetics
- Methods of Application: The method involves the use of an ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro MS/MS System. The process includes simple extraction with a strong organic solvent, using stable isotope analogues as internal standards, without any lengthy clean-up steps .
- Results: The method demonstrated excellent sensitivity from the analysis of matrix-matched standard at the lowest concentration (0.125 mg/kg), indicating that the method is capable of detection in extracts at much lower concentrations .
Analysis of Azo Dyes in Personal Care Products
- Methods of Application: The method involves the use of an ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro MS/MS System. The process includes simple extraction with a strong organic solvent, using stable isotope analogues as internal standards, without any lengthy clean-up steps .
- Results: The method demonstrated excellent sensitivity from the analysis of matrix-matched standard at the lowest concentration (0.125 mg/kg), indicating that the method is capable of detection in extracts at much lower concentrations .
Orientations Futures
Propriétés
IUPAC Name |
1-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13/h1-11,19H/i1D,2D,3D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQIXHXHHPWVIL-RCQSQLKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(C=CC3=CC=CC=C32)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746791 | |
| Record name | (1Z)-1-[2-(~2~H_5_)Phenylhydrazinylidene]naphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sudan I-d5 | |
CAS RN |
752211-63-5 | |
| Record name | (1Z)-1-[2-(~2~H_5_)Phenylhydrazinylidene]naphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 752211-63-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



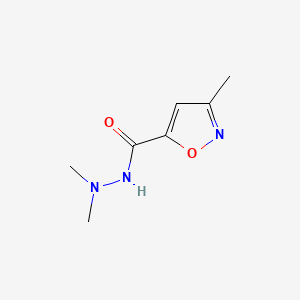
![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)

